molecular formula C24H27NO5 B11254923 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11254923
M. Wt: 409.5 g/mol
InChI Key: BYYYYAKCFPIBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at the 7th position, and a 4-methylpiperidin-1-ylmethyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 3,4-dimethoxybenzene under Friedel-Crafts conditions.

    Attachment of the 4-Methylpiperidin-1-ylmethyl Group: This step involves the nucleophilic substitution reaction where the chromen-2-one derivative reacts with 4-methylpiperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a ketone.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-7-oxo-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one.

    Reduction: Formation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrochromen-2-one.

    Substitution: Formation of derivatives with various substituents replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Medicine

Potential medicinal applications include its use as a lead compound for developing drugs targeting specific enzymes or receptors. Its structural features suggest potential activity as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group at the 7th position and the piperidinyl group play crucial roles in binding to these targets, modulating their activity. The chromen-2-one core can interact with hydrophobic pockets, while the methoxy groups can form hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one: Lacks the piperidinyl group, resulting in different biological activity.

    3-(3,4-Dimethoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one: Lacks the hydroxy group, affecting its reactivity and binding properties.

    3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-methyl-2H-chromen-2-one: Substitutes the piperidinyl group with a methyl group, altering its pharmacological profile.

Uniqueness

The presence of both the hydroxy group and the 4-methylpiperidin-1-ylmethyl group in 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-19-20(26)6-4-17-12-18(24(27)30-23(17)19)16-5-7-21(28-2)22(13-16)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3

InChI Key

BYYYYAKCFPIBKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.